molecular formula C45H61N4O9PSi B13403605 U-CE Phosphoramidite

U-CE Phosphoramidite

Cat. No.: B13403605
M. Wt: 861.0 g/mol
InChI Key: SKNLXHRBXYGJOC-UHFFFAOYSA-N
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Description

rU Phosphoramidite: is a chemical compound used extensively in the synthesis of oligonucleotides, which are short sequences of nucleotides. This compound contains the nucleoside uridine (U) and is a key building block in the creation of RNA sequences. The use of rU Phosphoramidite is crucial in various fields, including molecular biology, biotechnology, and therapeutic development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rU Phosphoramidite involves several steps. Initially, the nucleoside uridine is protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The 2’-hydroxyl group is protected with a tert-butyl dimethylsilyl (TBDMS) group to prevent unwanted reactions. The final step involves the addition of a phosphoramidite group at the 3’-hydroxyl position using phosphorodiamidite chemistry .

Industrial Production Methods: In industrial settings, the production of rU Phosphoramidite follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: rU Phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rU Phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:

    Chemistry: Used in the synthesis of modified RNA sequences for structural and functional studies.

    Biology: Essential for creating RNA probes and primers for gene expression analysis and sequencing.

    Medicine: Utilized in the development of RNA-based therapeutics, including small interfering RNA (siRNA) and antisense oligonucleotides.

    Industry: Employed in the production of diagnostic assays and molecular biology kits

Mechanism of Action

The mechanism of action of rU Phosphoramidite involves its incorporation into growing RNA chains during oligonucleotide synthesis. The compound’s phosphoramidite group reacts with the 5’-hydroxyl group of the preceding nucleotide, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphodiester bond, extending the RNA chain. The protecting groups (DMT and TBDMS) are removed after synthesis to yield the final RNA product .

Comparison with Similar Compounds

Uniqueness: rU Phosphoramidite is unique due to its specific incorporation of uridine, which is essential for the synthesis of RNA sequences that require uracil. This makes it indispensable for creating RNA molecules with precise sequences and functionalities .

Properties

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNLXHRBXYGJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H61N4O9PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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